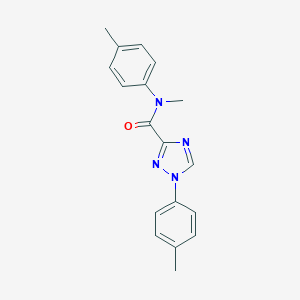
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a triazole derivative that has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and immunomodulatory effects. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit the growth of cancer cell lines. However, this compound also has limitations, including its low stability in solution and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, the development of this compound analogs with improved potency and selectivity may lead to the development of more effective treatments for cancer, neurodegenerative diseases, and autoimmune diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of more effective treatments for various diseases.
合成方法
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized by several methods, including the reaction of 4-methylbenzylamine with N-methylisatoic anhydride in the presence of triethylamine and acetonitrile, or by the reaction of 4-methylbenzylamine with 3,4-dimethylisocyanate in the presence of triethylamine and acetonitrile. The yield of this compound varies depending on the synthesis method used.
科学研究应用
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, this compound has been shown to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-methyl-N,1-bis(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-13-4-8-15(9-5-13)21(3)18(23)17-19-12-22(20-17)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
InChI 键 |
VRUMSKFUBKEOMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)